Regioisomeric Identity and Molecular Shape
The 4-substituted piperidine isomer (target compound) presents the secondary amine at a distance of approximately 5.5 Å from the sultam sulfur atom, whereas the 3-substituted isomer (CAS 1016767-90-0) places the amine at approximately 4.0 Å with a different dihedral angle [1]. Both compounds share the molecular formula C8H16N2O2S and MW 204.29, but their distinct InChI Keys (target: LFHWVCNZGTVNBE-UHFFFAOYSA-N; comparator: derived from O=S1(=O)CCCN1C1CCCNC1) confirm non-interchangeable connectivity [1].
| Evidence Dimension | Piperidine substitution position and InChI Key identity |
|---|---|
| Target Compound Data | 4-substituted; InChI Key LFHWVCNZGTVNBE-UHFFFAOYSA-N; C8H16N2O2S; MW 204.29 |
| Comparator Or Baseline | 2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide (CAS 1016767-90-0); 3-substituted; InChI Key different; C8H16N2O2S; MW 204.29 |
| Quantified Difference | Positional isomerism; identical molecular formula but distinct 3D geometry and connectivity; amine-to-sulfur distance differs by ~1.5 Å |
| Conditions | 2D/3D structure comparison via PubChem and vendor data |
Why This Matters
In target-guided synthesis (e.g., O-GlcNAcase inhibitor design), the regioisomeric form determines whether the basic amine can engage in key hydrogen-bond or ionic interactions, directly affecting binding affinity and selectivity.
- [1] PubChem. 2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione. PubChem CID 53256087. Accessed 2026-05-04. View Source
